molecular formula C23H26N2O2 B2362704 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide CAS No. 851402-99-8

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2362704
CAS No.: 851402-99-8
M. Wt: 362.473
InChI Key: WCGGCJAXAAGNAZ-UHFFFAOYSA-N
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Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide is a chemical compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a phenylbutanamide group. The compound’s distinct chemical properties make it valuable in various fields, including drug discovery, molecular biology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline structure is synthesized through a series of reactions, starting with the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation.

    Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions, where the quinoline derivative is reacted with an appropriate alkyl halide under basic conditions.

    Formation of the Phenylbutanamide Group: The final step involves the coupling of the quinoline-ethyl intermediate with phenylbutanoyl chloride in the presence of a base, such as triethylamine, to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can influence gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
  • N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,3-dimethoxybenzamide
  • N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide

Uniqueness

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-phenylbutanamide stands out due to its specific combination of the quinoline moiety and the phenylbutanamide group, which imparts unique chemical and biological properties. This distinct structure allows for diverse applications and makes it a valuable compound in various research fields.

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-4-20(17-8-6-5-7-9-17)23(27)24-11-10-18-14-19-12-15(2)16(3)13-21(19)25-22(18)26/h5-9,12-14,20H,4,10-11H2,1-3H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGGCJAXAAGNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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